2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline
Description
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27BrN2O/c29-25-12-9-23(10-13-25)20-32-26-8-4-7-24-11-14-27(30-28(24)26)31-17-15-22(16-18-31)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDHCNMCTVPKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)Br)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution with Benzylpiperidine: The quinoline core is then reacted with 4-benzylpiperidine under basic conditions to introduce the piperidine moiety.
Introduction of Bromophenylmethoxy Group: Finally, the compound is treated with 4-bromophenylmethanol in the presence of a base such as potassium carbonate to form the methoxy linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate
Major Products
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, it has been shown to inhibit acetylcholinesterase, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission. Additionally, it may interact with amyloid-beta peptides, inhibiting their aggregation and reducing neurotoxicity.
Comparison with Similar Compounds
Structural Analogs with Piperidine/Benzylpiperidine Substitutions
a. 8-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2(1H)-one ()
- Substituents : Position 8: 1-benzyl-tetrahydropyridinyl; Position 2: ketone.
- Key Differences : The ketone at position 2 reduces basicity compared to the tertiary amine in the target compound. This analog was synthesized via n-BuLi-mediated coupling, yielding a light-yellow gum (56% yield) .
- Implications : The tetrahydropyridine ring may offer conformational flexibility, but the lack of a bromobenzyloxy group could reduce halogen-mediated receptor interactions .
b. 3-(4-Fluorophenylsulfonyl)-8-(1-methylpiperidin-4-ylamino)quinoline ()
- Substituents: Position 8: 1-methylpiperidin-4-ylamino; Position 3: fluorophenylsulfonyl.
- The methylpiperidine amino group at position 8 may engage in hydrogen bonding, unlike the ether linkage in the target compound .
- Implications: Demonstrated activity in structure-activity relationship (SAR) studies for receptor binding, suggesting the importance of sulfonyl and amino groups in modulating efficacy .
Analogs with Halogenated Aryloxy Substituents
a. 2-(4-Bromophenyl)quinoline ()
- Substituents : Position 2: 4-bromophenyl.
- Key Differences : Lacks the benzylpiperidine and methoxy groups. Molecular weight (284.15 g/mol) is lower than the target compound (~443 g/mol), likely increasing solubility .
- Implications : The bromine at position 2 may contribute to π-π stacking in crystal packing, as observed in crystallographic studies using tools like SHELX and Mercury .
b. 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline ()
- Substituents : Position 8: triazolylmethoxy; Position 5: chlorine.
- Key Differences: The triazole ring introduces hydrogen-bonding capability, while the chlorine at position 5 may alter electronic distribution.
- Implications : Highlights the versatility of position 8 for functionalization with heterocycles, though steric bulk from the triazole may affect target engagement compared to the bromobenzyloxy group .
Analogs with Varied Benzyloxy Groups
a. 2-(4-Benzylpiperidin-1-yl)-8-((3-chlorobenzyl)oxy)quinoline (CAS 941909-36-0; )
- Substituents : Position 8: 3-chlorobenzyloxy.
- Key Differences : The chlorine atom at the meta position (vs. para-bromo in the target compound) reduces steric hindrance but may weaken electron-withdrawing effects. Molecular weight (443.0 g/mol) is comparable .
- Implications : Meta-substitution could alter binding pocket interactions in receptor targets, emphasizing the role of halogen positioning in SAR .
Physicochemical Comparison
*Estimated based on structural similarity.
Biological Activity
The compound 2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone with a piperidine moiety and a bromophenyl substituent, which may influence its interaction with various biological targets. Its structural formula can be represented as follows:
Research indicates that compounds similar to This compound often act on neurotransmitter systems, particularly affecting dopamine and serotonin receptors. These interactions can lead to various pharmacological effects, including:
- Dopamine Transporter (DAT) Inhibition : Compounds in this class have shown affinity for DAT, which is crucial for dopamine reuptake in the central nervous system .
- Serotonin Transporter (SERT) Modulation : Some derivatives exhibit selectivity towards SERT, potentially influencing mood and anxiety disorders .
Antidepressant and Anxiolytic Effects
Studies have suggested that derivatives of this compound may exhibit antidepressant-like effects through modulation of serotonin pathways. The inhibition of SERT can enhance serotonergic transmission, which is beneficial in treating depression .
Antitumor Activity
Recent investigations into related compounds have shown promising results in cancer models. For instance, the combination of similar quinoline derivatives with other agents has demonstrated synergistic effects in inhibiting tumor growth by targeting multiple signaling pathways involved in cancer progression .
Case Studies
- Antidepressant Activity : A study on related piperidine derivatives indicated significant improvement in depression-like behaviors in animal models when administered at specific dosages. The mechanism was attributed to increased serotonin levels due to SERT inhibition.
- Antitumor Efficacy : Research involving quinoline derivatives revealed their ability to inhibit cell proliferation in various cancer cell lines. The study highlighted the compound's role in modulating apoptosis-related pathways, suggesting its potential as an anticancer agent .
Data Tables
Q & A
Basic: What are the standard synthetic routes for 2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline, and how are intermediates purified?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as:
- Step 1: Condensation of a quinoline precursor (e.g., 8-hydroxyquinoline) with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-bromobenzyloxy group.
- Step 2: Nucleophilic substitution or coupling (e.g., Buchwald-Hartwig amination) to attach the 4-benzylpiperidine moiety.
- Purification: Chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Reaction progress is monitored via TLC or HPLC .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and piperidine/quinoline ring integrity. Aromatic proton splitting patterns distinguish between ortho/meta/para substitution .
- X-ray Crystallography: Single-crystal analysis (e.g., using SHELX software) resolves bond angles, torsion angles, and packing interactions. For example, C–H⋯O/N/F contacts stabilize crystal lattices in similar quinoline derivatives .
- HPLC-MS: Validates molecular weight and purity (>95%) .
Advanced: How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?
Methodological Answer:
- Substituent Modification: Replace the 4-bromophenyl group with electron-withdrawing (e.g., CF₃) or electron-donating (e.g., OCH₃) groups to modulate lipophilicity and metabolic stability.
- Piperidine Substitution: Introduce polar groups (e.g., hydroxyl) to enhance solubility.
- In Silico Modeling: Molecular docking (AutoDock Vina) predicts binding affinity to targets like cytochrome P450 enzymes. MD simulations assess conformational stability .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal Assays: Confirm antiparasitic activity (e.g., Plasmodium IC₅₀) using both fluorescence-based and radiolabeled uptake assays to rule out false positives.
- Dose-Response Analysis: Test across a wide concentration range (nM–μM) to identify off-target effects.
- Structural Reanalysis: Compare crystallographic data (e.g., bond lengths in active vs. inactive analogs) to validate compound integrity .
Advanced: How are enantiomers separated and evaluated for differential efficacy/toxicity?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers.
- In Vivo Testing: Administer separated enantiomers (e.g., 10 mg/kg in murine malaria models) to compare parasitemia reduction. Monitor hematotoxicity (methemoglobinemia) in dog models .
Advanced: What in vivo models are appropriate for assessing antimalarial efficacy?
Methodological Answer:
- Plasmodium berghei Infection in Mice: Intraperitoneal injection of infected erythrocytes; measure parasitemia via flow cytometry.
- Prophylactic Testing: Dose compounds 24 hours pre-infection to evaluate tissue schizonticidal activity.
- Toxicity Endpoints: Track survival rates, liver enzyme levels (ALT/AST), and hemolysis .
Advanced: How do computational methods predict target interactions?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite to model binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Prioritize compounds with hydrogen bonds to Arg265.
- QSAR Modeling: Train models on datasets of quinoline analogs to predict logP and IC₅₀ values .
Basic: What are the key physicochemical properties influencing bioavailability?
Methodological Answer:
- LogP: Measure via shake-flask method (target ~3.5 for blood-brain barrier penetration).
- Aqueous Solubility: Use HPLC-UV to quantify solubility in PBS (pH 7.4).
- pKa Determination: Potentiometric titration identifies ionizable groups (e.g., piperidine N, pKa ~8.5) .
Advanced: How are metabolic pathways elucidated to mitigate toxicity?
Methodological Answer:
- Microsomal Incubation: Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via LC-QTOF-MS.
- CYP Inhibition Assays: Test inhibition of CYP3A4/2D6 using fluorogenic substrates.
- Reactive Metabolite Screening: Trapping with glutathione (GSH) detects electrophilic intermediates .
Advanced: What crystallographic software tools are recommended for structural analysis?
Methodological Answer:
- SHELX Suite: For structure solution (SHELXS) and refinement (SHELXL).
- Mercury: Visualize hydrogen-bonding networks and π-π stacking.
- WinGX: Generate CIF files and validate geometry (e.g., R-factor <0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
